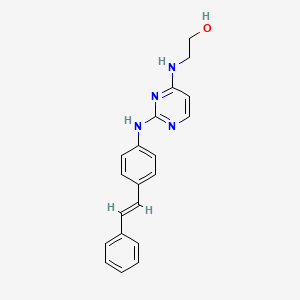
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one is a synthetic organic compound that belongs to the class of furanones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one typically involves the condensation of benzaldehyde with a suitable furanone precursor under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The furanone ring and benzylidene moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications could include drug development for various diseases.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one: can be compared with other furanone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the benzylidene and tetrahydronaphthalenyl groups can influence its interaction with molecular targets and its overall stability.
特性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one |
InChI |
InChI=1S/C21H18O2/c22-21-19(12-15-6-2-1-3-7-15)14-20(23-21)18-11-10-16-8-4-5-9-17(16)13-18/h1-3,6-7,10-14H,4-5,8-9H2/b19-12+ |
InChIキー |
WLXITBCXMDNNOS-XDHOZWIPSA-N |
異性体SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C/C(=C\C4=CC=CC=C4)/C(=O)O3 |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=CC4=CC=CC=C4)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


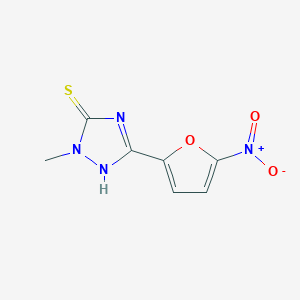
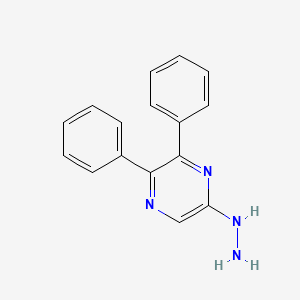
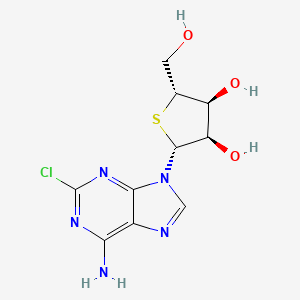

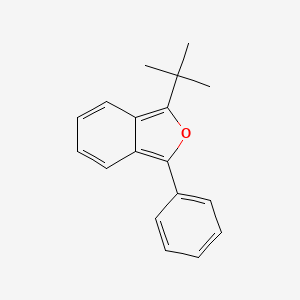
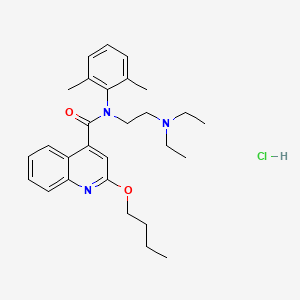
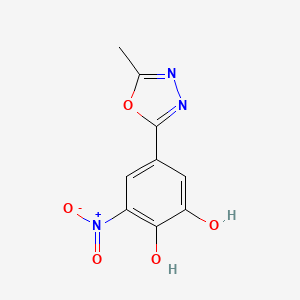

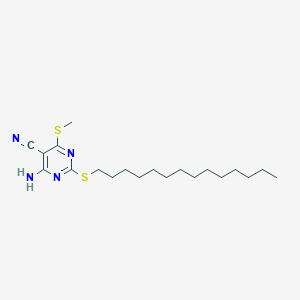
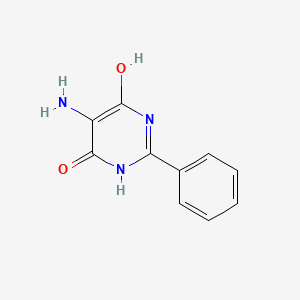
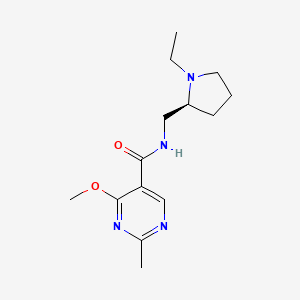
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

